(3-Fluoro-4-methoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

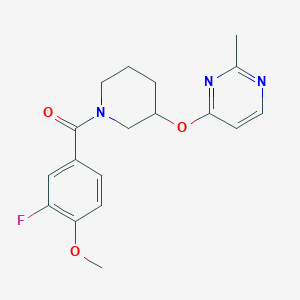

The compound "(3-Fluoro-4-methoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone" features a piperidine core substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group and a methanone moiety linked to a 3-fluoro-4-methoxyphenyl aromatic ring. The fluorine atom enhances metabolic stability, while the methoxy group may improve solubility compared to non-polar substituents .

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-12-20-8-7-17(21-12)25-14-4-3-9-22(11-14)18(23)13-5-6-16(24-2)15(19)10-13/h5-8,10,14H,3-4,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPQYJOQRIZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS Number: 2034401-31-3) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20FN3O3

- Molar Mass : 345.4 g/mol

- Structure : The compound features a piperidine ring linked to a methanone group and substituted with a fluorinated aromatic moiety and a pyrimidine ether.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrimidine structures often exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance, studies have highlighted the effectiveness of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their potency .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. A study indicated that similar compounds modulate protein kinase activity, which is crucial for cell proliferation and survival . The inhibition of specific kinases has been associated with reduced tumor growth in various cancer models. For instance, compounds targeting kinases like PfGSK3 and PfPK6 have shown promising results in preclinical trials .

The biological activity of the compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the fluorinated phenyl group enhances lipophilicity, facilitating better cell membrane penetration and target engagement. Additionally, the piperidine moiety contributes to the overall binding affinity for target proteins .

Case Study 1: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In a study evaluating the anticancer effects of similar compounds, this compound was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through activation of caspase pathways. The IC50 values were determined through dose-response assays, demonstrating potent cytotoxic effects .

Data Tables

Comparison with Similar Compounds

(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1)

- Structural Similarities: Both compounds share a piperidinyl methanone scaffold linked to a pyrimidine derivative.

- Key Differences :

- The reference compound uses a pyrazolo[3,4-d]pyrimidin-4-yloxy group, which introduces a fused heterocyclic system, whereas the target compound employs a simpler 2-methylpyrimidin-4-yloxy substituent.

- The aryl group in the reference is a 6-fluoro-pyridinyl, contrasting with the 3-fluoro-4-methoxyphenyl group in the target.

- Functional Impact : The pyrazolo-pyrimidine moiety may enhance binding affinity to kinases due to increased planarity, while the methanesulfonyl group in the reference compound could improve solubility .

(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Electronic Supplementary Material)

- Structural Similarities: Both compounds feature a piperidine ring connected to a pyrimidine group and an aryl-methanone.

- Key Differences :

- The pyrimidine in the reference is substituted at the 2-position (vs. 4-position in the target compound).

- The aryl group is 4-chlorophenyl (electron-withdrawing) vs. 3-fluoro-4-methoxyphenyl (mixed electronic effects).

- Functional Impact : The 4-methoxy group in the target compound likely increases solubility compared to the chloro substituent. The 2-methyl group on the pyrimidine in the target may sterically hinder metabolic degradation .

Pyrimidine-Linked Heterocycles with Fluorinated Aromatic Groups

5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (Example 84, Patent)

- Structural Similarities : Contains a fluorinated aryl group (3-fluoro-4-isopropoxyphenyl) and a pyrimidine-based heterocycle.

- Key Differences: The core structure is a chromen-4-one fused with a pyrazolo[3,4-c]pyrimidine, differing from the target’s piperidine-methanone scaffold. The isopropoxy group in the reference compound introduces bulkier substituents compared to the methoxy group in the target.

- Functional Impact: The chromenone system may confer fluorescence properties useful in imaging, while the isopropoxy group could reduce solubility .

Pyrrolidinyl and Piperidinyl Methanones

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (Parchem Chemicals)

- Structural Similarities: Both compounds are aryl-heterocyclic methanones.

- Key Differences :

- The heterocycle in the reference is pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target.

- The pyridine substituent in the reference is 3-methylpyridin-4-yl, whereas the target uses a 2-methylpyrimidin-4-yloxy group.

- Functional Impact : The piperidine ring in the target compound may offer greater conformational flexibility for receptor interactions compared to pyrrolidine .

Comparative Data Table

Discussion of Structural and Functional Implications

- Pyrimidine Substitution : The 4-position pyrimidine oxygen in the target compound (vs. 2-position in reference compounds) may alter hydrogen-bonding interactions in biological targets .

- Fluorine vs. Chlorine : The 3-fluoro-4-methoxyphenyl group balances metabolic stability (fluorine) and solubility (methoxy), whereas chloro substituents (e.g., in ) prioritize lipophilicity over solubility .

- Heterocycle Size : Piperidine (6-membered) in the target allows for more flexible binding compared to pyrrolidine (5-membered) in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.